

An In-depth Technical Guide to (2-Bromoethyl)cyclopropane

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **(2-Bromoethyl)cyclopropane**, its applications in organic synthesis, and representative experimental protocols. This compound is a valuable building block for the introduction of the cyclopropylethyl moiety into molecules, a feature of interest in medicinal chemistry for its potential to enhance metabolic stability and influence molecular conformation.

Core Molecular and Physical Properties

(2-Bromoethyl)cyclopropane is a colorless oil at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below, providing essential data for reaction planning, safety assessments, and analytical characterization.

Property	Value
Molecular Formula	C ₅ H ₉ Br[1][3][4]
Molecular Weight	149.03 g/mol [3][4]
CAS Number	36982-56-6[3]
Appearance	Colourless Oil[1][2]
Boiling Point	129 °C[1][2]
Density	1.433 ± 0.06 g/cm ³ (at 20°C)[1][2]
Flash Point	39.2 ± 13.6 °C[1][2]
Refractive Index	1.506[1][2]

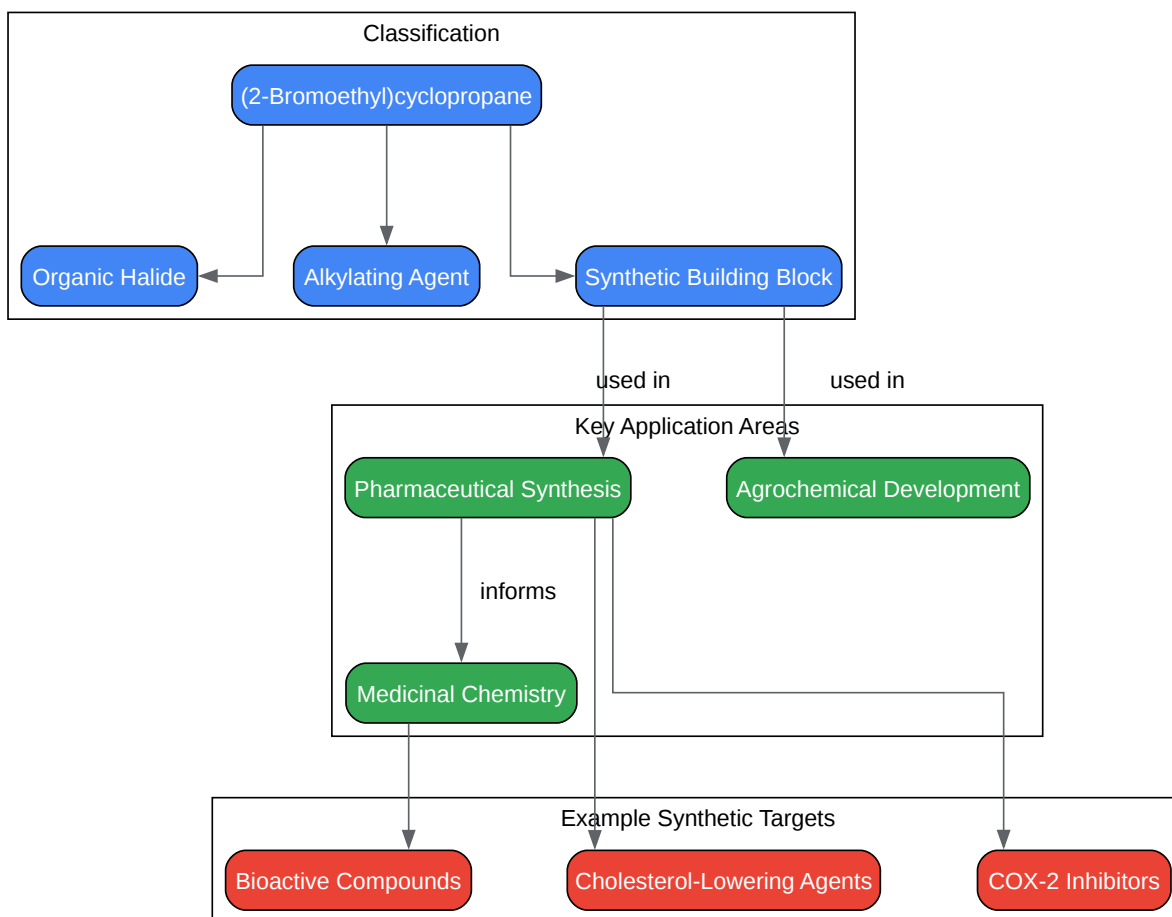
Applications in Synthesis

(2-Bromoethyl)cyclopropane primarily serves as a synthetic intermediate in organic chemistry. The presence of a bromine atom provides a reactive site for nucleophilic substitution, making it an effective alkylating agent.[4] This allows for the covalent attachment of the cyclopropylethyl group to a wide range of substrates.

Key applications include:

- **Pharmaceutical Development:** It is used in the preparation of complex molecules with potential therapeutic activity. For example, it has been employed as a reagent to synthesize derivatives of 22-Hydroxycholesterol, which act as serum cholesterol-lowering agents.[1] It is also used to prepare pyridazinones, compounds that function as cyclooxygenase-2 (COX-2) inhibitors and possess anti-inflammatory and anti-angiogenic properties.[1]
- **Agrochemicals and Specialty Chemicals:** The cyclopropyl motif can enhance the biological activity or stability of molecules, making this reagent useful in the development of new agrochemicals.[4]

The logical relationship and classification of **(2-Bromoethyl)cyclopropane** are illustrated in the diagram below.



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Logical relationship of **(2-Bromoethyl)cyclopropane**.

Experimental Protocols

The bromoethyl group of **(2-Bromoethyl)cyclopropane** is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. A generalized protocol for a nucleophilic substitution reaction is provided below. This procedure should be adapted based on the specific nucleophile, solvent, and scale of the reaction.

Objective: To synthesize a new compound by displacing the bromide of **(2-Bromoethyl)cyclopropane** with a generic nucleophile (Nu^-).

Reaction: **(2-Bromoethyl)cyclopropane** + $\text{Nu}^- \rightarrow \text{Cyclopropyl-CH}_2\text{CH}_2\text{-Nu} + \text{Br}^-$

Materials:

- **(2-Bromoethyl)cyclopropane**
- Nucleophile (e.g., sodium salt of a phenol, an amine, a thiol, or a carbanion)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

- Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., a nitrogen-filled balloon).
- Reagent Addition:
 - Dissolve the nucleophile (1.0 equivalent) in the chosen anhydrous solvent in the reaction flask.
 - If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) may be required to scavenge the HBr produced.

- Stir the solution until the nucleophile is fully dissolved.
- Initiation:
 - Add **(2-Bromoethyl)cyclopropane** (1.0-1.2 equivalents) to the stirred solution of the nucleophile via syringe.
 - The addition is typically performed at room temperature.
- Reaction:
 - Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) to facilitate the substitution. The optimal temperature depends on the reactivity of the nucleophile and the solvent's boiling point.
 - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding water or an aqueous solution (e.g., saturated ammonium chloride).
 - Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the combined organic layers with water and then with brine to remove the solvent and any remaining water-soluble impurities.
- Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
 - Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A visual representation of this experimental workflow is provided below.



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Generalized workflow for nucleophilic substitution.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Bromoethyl)cyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145715#2-bromoethyl-cyclopropane-molecular-weight-and-formula]

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